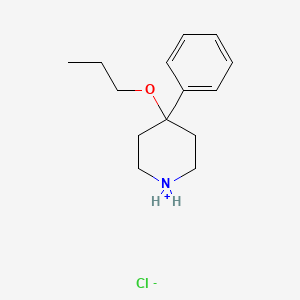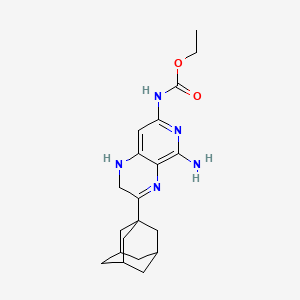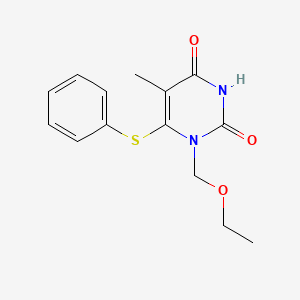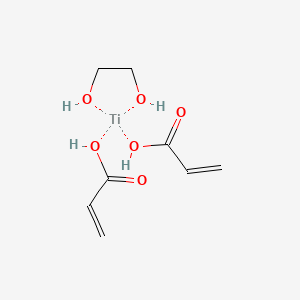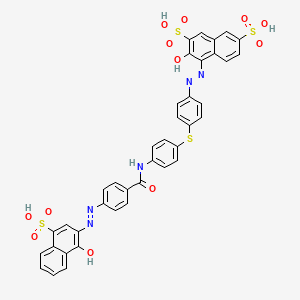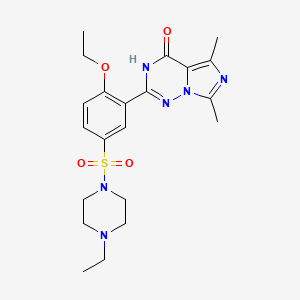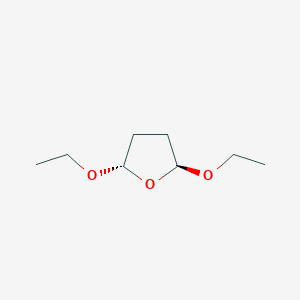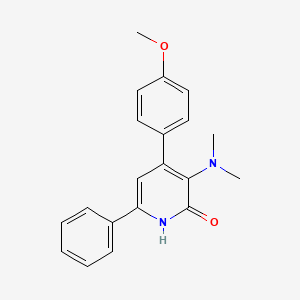
3-(Dimethylamino)-4-(4-methoxyphenyl)-6-phenyl-2-pyridinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-4-(4-methoxyphenyl)-6-phenyl-2-pyridinol is a complex organic compound with a unique structure that includes a dimethylamino group, a methoxyphenyl group, and a phenyl group attached to a pyridinol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-4-(4-methoxyphenyl)-6-phenyl-2-pyridinol typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with dimethylamine and a suitable catalyst to form the desired pyridinol compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-4-(4-methoxyphenyl)-6-phenyl-2-pyridinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(Dimethylamino)-4-(4-methoxyphenyl)-6-phenyl-2-pyridinol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-4-(4-methoxyphenyl)-6-phenyl-2-pyridinol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aromatic rings can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)-3-(4-methoxyphenyl)-6-phenyl-2-pyridinol
- 3-(Dimethylamino)-4-(4-hydroxyphenyl)-6-phenyl-2-pyridinol
- 3-(Dimethylamino)-4-(4-methoxyphenyl)-5-phenyl-2-pyridinol
Uniqueness
3-(Dimethylamino)-4-(4-methoxyphenyl)-6-phenyl-2-pyridinol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets
Properties
CAS No. |
16607-18-4 |
|---|---|
Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-(dimethylamino)-4-(4-methoxyphenyl)-6-phenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C20H20N2O2/c1-22(2)19-17(14-9-11-16(24-3)12-10-14)13-18(21-20(19)23)15-7-5-4-6-8-15/h4-13H,1-3H3,(H,21,23) |
InChI Key |
OXAGXIJNIDFWFC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(NC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





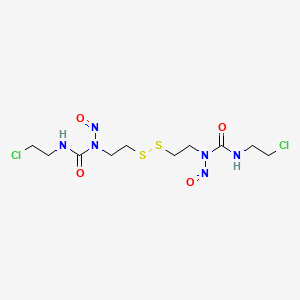


![6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole](/img/structure/B12789779.png)
